Ciprofibrate methyl ester-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

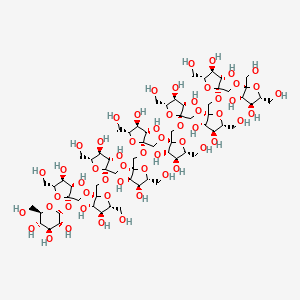

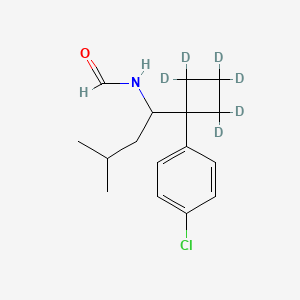

Ciprofibrate methyl ester-d6 is a deuterated form of ciprofibrate methyl ester, which is a hypolipemic agent structurally related to clofibrate. This compound is primarily used as an internal standard for the quantification of ciprofibrate in various analytical applications, particularly in mass spectrometry . The deuterium labeling (d6) enhances the accuracy and precision of analytical measurements by providing a stable isotopic reference.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciprofibrate methyl ester-d6 involves several key steps:

Alcoholysis: The starting material, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester, undergoes alcoholysis to form an intermediate.

Alkylation: The intermediate is then subjected to alkylation to introduce the necessary functional groups.

Alkaline Hydrolysis: Finally, the product is obtained through alkaline hydrolysis.

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of this compound. This method offers improved heat and mass transfer, scalability, and safety. The continuous flow approach allows for the efficient production of the compound with high productivity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ciprofibrate methyl ester-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ciprofibrate methyl ester-d6 has a wide range of applications in scientific research:

Mechanism of Action

Ciprofibrate methyl ester-d6 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism, including the breakdown of fatty acids and the reduction of triglyceride levels . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular diseases .

Comparison with Similar Compounds

Clofibrate: Another hypolipemic agent structurally related to ciprofibrate.

Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.

Gemfibrozil: Another fibrate class drug used to treat hyperlipidemia.

Comparison: Ciprofibrate methyl ester-d6 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. Compared to clofibrate and fenofibrate, this compound offers improved analytical performance as an internal standard. Additionally, its specific activation of PPARα makes it a valuable tool in research focused on lipid metabolism and related disorders .

Properties

Molecular Formula |

C14H16Cl2O3 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3 |

InChI Key |

QKMIJFOKKANKAZ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)

![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)

![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)